molecular formula C9H21ClFNO B1491568 [4-(Tert-butoxy)-2-fluorobutyl](methyl)amine hydrochloride CAS No. 2098025-73-9

[4-(Tert-butoxy)-2-fluorobutyl](methyl)amine hydrochloride

Cat. No. B1491568
CAS RN: 2098025-73-9
M. Wt: 213.72 g/mol
InChI Key: HUQHIXYPNCHNRK-UHFFFAOYSA-N
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Description

“4-(Tert-butoxy)-2-fluorobutylamine hydrochloride” is a chemical compound with the CAS Number: 2305252-34-8 . It has a molecular weight of 195.73 . The IUPAC name for this compound is 4-(tert-butoxy)-N-methylbutan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for “4-(Tert-butoxy)-2-fluorobutylamine hydrochloride” is 1S/C9H21NO.ClH/c1-9(2,3)11-8-6-5-7-10-4;/h10H,5-8H2,1-4H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-(Tert-butoxy)-2-fluorobutylamine hydrochloride” is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Chemoselective Tert-Butyloxycarbonylation

The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) demonstrates its use as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This process is efficient and chemoselective, providing high yields under mild conditions (Ouchi, Saito, Yamamoto, & Takahata, 2002).

Synthesis and Characterization of Chiral Amines

The synthesis and characterization of fluorous (S)- and (R)-1-phenylethylamines, involving tert-butoxy-alkyl-substituted enantiopure amines, are explored. These amines play a role in novel methods for the resolution of enantiomers and the study of their circular dichroism (Szabó, Nemes, Kövesdi, Farkas, Hollósi, & Rábai, 2006).

Synthesis of Carnitine Analogs

Research on the synthesis of 4-dialkylamino-3-hydroxybutyric acid hydrochlorides, which are analogs of carnitine, highlights the reaction of tert-butyl 3,4-epoxybutyrate with different amines or amine hydrochlorides. This work contributes to the understanding of carnitine analogs and their biological evaluations (Boots & Boots, 1975).

Safety and Hazards

The safety information for “4-(Tert-butoxy)-2-fluorobutylamine hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

properties

IUPAC Name

2-fluoro-N-methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20FNO.ClH/c1-9(2,3)12-6-5-8(10)7-11-4;/h8,11H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQHIXYPNCHNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCC(CNC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Tert-butoxy)-2-fluorobutyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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